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Compound of Interest

3-Fluoro-4-methylpyridine-2-
Compound Name:

carbaldehyde
CAS No.: 884495-44-7
Cat. No.: B1498367

Get Quote

Executive Summary

3-Fluoro-4-methylpicolinaldehyde (CAS: 884495-44-7) is a specialized pyridine derivative
serving as a critical scaffold in the synthesis of bioactive small molecules.[1][2] Characterized
by a 2-formyl group, a 3-fluoro substituent, and a 4-methyl group, this compound offers a
unique combination of electronic modulation and steric definition.

In medicinal chemistry, the 3-fluoro motif is strategically employed to lower the basicity of the
pyridine nitrogen (reducing hERG liability) and block metabolic oxidation at the C3 position. The
C2-aldehyde serves as a versatile "warhead" for heterocycle formation (e.g., imidazopyridines)
or reductive aminations, while the C4-methyl group provides a vector for hydrophobic
interactions within protein binding pockets.

Chemical Identity & Structural Analysis[3]
Nomenclature & Identifiers
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Property

Detail

IUPAC Name

3-Fluoro-4-methylpyridine-2-carbaldehyde

Common Name

3-Fluoro-4-methylpicolinaldehyde

CAS Number 884495-44-7

Molecular Formula C7HeFNO

Molecular Weight 139.13 g/mol

SMILES Cclc(F)c(C=0)nccl

InChl Key QZRIZGILKSORNO-UHFFFAQYSA-N

Structural Insights

o Electronic Effects: The fluorine atom at C3 exerts a strong inductive electron-withdrawing

effect (-1), which significantly lowers the pKa of the pyridine nitrogen compared to non-

fluorinated analogs. This is crucial for optimizing the pharmacokinetic profile of drug

candidates, specifically membrane permeability and solubility.

o Ortho-Effect: The proximity of the Fluorine (C3) to the Aldehyde (C2) creates a dipole-dipole
interaction that influences the rotational conformation of the formyl group, often locking it in

an s-trans conformation relative to the nitrogen lone pair to minimize repulsion.

» Steric Bulk: The C4-methyl group adds steric volume adjacent to the reactive centers,

potentially influencing the selectivity of nucleophilic attacks at the aldehyde or the fluorine

position (SnAr).

Physicochemical Properties[1][4][5][6][7]
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Value | Observation

Sourcel/Note

Physical State

Solid (Crystalline powder)

[1]

45-50 °C (Estimated range

Experimental verification

Melting Point )
based on analogs) required

Boiling Point ~200 °C (Predicted) Calculated
Soluble in DCM, THF, Ethyl

Solubility Acetate; Sparingly soluble in Lipophilic character dominates
water.

pKa (Pyridine N) ~25-3.0 Lowered by F-substitution

Stability

Air-sensitive (Aldehyde

oxidation); Hygroscopic.

Store under Inert Gas (Ar/Nz2)

Synthetic Routes & Manufacturing

The synthesis of 3-Fluoro-4-methylpicolinaldehyde typically follows one of two primary
pathways: Directed Ortho-Lithiation (DOL) or Oxidation of the Alcohol.

Route A: Directed Ortho-Lithiation (Preferred)

This route utilizes the acidity of the C2-proton, which is enhanced by the adjacent inductive

fluorine atom.

e Precursor: 3-Fluoro-4-methylpyridine.[3]

e Reagent: Lithium diisopropylamide (LDA) or n-Butyllithium (n-BulLi).

e Mechanism: The fluorine atom acts as a Directed Metallation Group (DMG), guiding the

lithium base to deprotonate exclusively at the C2 position.

e Electrophile:N,N-Dimethylformamide (DMF) is added to the lithiated species to install the

formyl group.

Route B: Oxidation of Hydroxymethyl Precursor
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e Precursor: (3-Fluoro-4-methylpyridin-2-yl)methanol (CAS: 1427444-37-8).
+ Reagent: Manganese Dioxide (MnOz2) or Swern Oxidation conditions.

 Utility: Useful when the alcohol is available from reduction of the corresponding ester or acid.

Synthesis Pathway Diagram|[6]

Mechanism Note
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Figure 1: Divergent synthetic pathways highlighting the Directed Ortho-Lithiation (DOL)
strategy.

Experimental Protocol: Directed Ortho-Lithiation

Caution: Organolithium reagents are pyrophoric. Perform all steps under an inert atmosphere
(Argon/Nitrogen).

Objective: Synthesis of 3-Fluoro-4-methylpicolinaldehyde from 3-Fluoro-4-methylpyridine.

e Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,
temperature probe, and addition funnel. Flush with Argon.

e Reagent Preparation: Charge the flask with 3-Fluoro-4-methylpyridine (1.0 eq, e.g., 5.0 g)
and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
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e Lithiation:

o Slowly add LDA (Lithium diisopropylamide, 2.0 M in THF/heptane, 1.1 eq) dropwise over
20 minutes.

o Critical Control Point: Maintain internal temperature below -70 °C to prevent nucleophilic
attack on the pyridine ring or polymerization.

o Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color, indicating
the formation of the lithiated species.

o Formylation:

o Add anhydrous DMF (1.5 eq) dropwise.

o Stir at -78 °C for 30 minutes, then allow the mixture to warm to 0 °C over 1 hour.
e Quench & Workup:

o Quench the reaction with saturated agueous NH4ClI (20 mL).

o Extract with Ethyl Acetate (3 x 50 mL).

o Wash combined organics with Brine, dry over Na2SOa4, and concentrate in vacuo.

« Purification: Purify the crude residue via flash column chromatography (Silica gel,
Hexanes:EtOAc gradient 90:10 to 70:30).

Reactivity Profile & Applications

The chemical versatility of 3-Fluoro-4-methylpicolinaldehyde stems from its dual functionality:
the electrophilic aldehyde and the electron-deficient pyridine core.

Key Transformations

e Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OACc)3)
yields secondary amines, a common motif in kinase inhibitors.
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» Heterocycle Formation: Condensation with diamines (e.g., ethylene diamine) or amidines
yields imidazopyridines and pyrimidopyridines.

o Wittig/Horner-Wadsworth-Emmons: Olefination of the aldehyde provides access to vinyl

pyridines.

e SnAr Potential: While the fluorine is at C3, the presence of the electron-withdrawing formyl
group at C2 activates the ring. However, displacement of the C3-Fluorine is generally difficult

without stronger activation (e.g., N-oxidation).

Reactivity Flowchart

3-Fluoro-4-methylpicolinaldehyde
(Core Scaffold)

R-NH2, NaBH(OAc)3 Ph3P=CH-R Diamines / Amidines NaClO2 / H202
(Reductive Amination) (Wittig Reaction) (Condensation) (Oxidation)
Secondary Amines Vinyl Pyridines Imidazo[1,5-a]pyridines Picolinic Acid Derivs.
(Kinase Inhibitor Linkers) (Styryl Analogs) (Bicyclic Systems) (Metal Chelators)

Click to download full resolution via product page

Figure 2: Primary reaction pathways for downstream functionalization.

Safety & Stability

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

o Storage: Store at 2—8 °C under inert gas. Aldehydes are prone to autoxidation to the
corresponding carboxylic acid (3-fluoro-4-methylpicolinic acid) upon prolonged exposure to

altr.

» Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
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e Marsais, F., & Quéguiner, G. (1983). Metallation of Halopyridines: A New Synthesis of
Disubstituted Pyridines. Tetrahedron, 39(12), 2009-2021.[4] (Foundational text on lithiation of
3-fluoropyridines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1805526-66-2|4-(Difluoromethyl)-3-fluoro-6-methylpicolinaldehyde|BLD Pharm
[bldpharm.com]

2. 1211588-83-8|3-Fluoro-2-methylisonicotinic acid|BLD Pharm [bldpharm.com]

3. CAS 884495-44-7: 3-Fluoro-4-metil-2-piridinacarboxaldehido [cymitquimica.com]

4. 3-FLUORO-2-FORMYLPYRIDINE | 31224-43-8 [chemicalbook.com]

To cite this document: BenchChem. [3-Fluoro-4-methylpicolinaldehyde: Technical Guide &
Structural Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1498367/docs#3-fluoro-4-methylpicolinaldehyde-
technical-guide-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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